N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Attachment of the oxadiazole to the phenyl ring: This step often involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced to a halogenated phenyl derivative.
Coupling with the xanthene core: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the xanthene core or the oxadiazole ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the xanthene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenated derivatives and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield xanthene oxides, while reduction could produce amine derivatives of the oxadiazole ring.
Scientific Research Applications
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly due to its potential biological activity.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific optical or electronic properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism by which N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-9H-xanthene-9-carboxamide: can be compared with other xanthene derivatives and oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-25-22(30-27-15)14-16-8-2-5-11-19(16)26-24(28)23-17-9-3-6-12-20(17)29-21-13-7-4-10-18(21)23/h2-13,23H,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYSAXZJZDHUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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